molecular formula C14H21BrClNO2 B13786398 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide CAS No. 63766-12-1

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide

Cat. No.: B13786398
CAS No.: 63766-12-1
M. Wt: 350.68 g/mol
InChI Key: PKFLRMGRLBJGHH-UHFFFAOYSA-N
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Description

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is a complex organic compound that belongs to the class of naphthalenemethanol derivatives This compound is characterized by its unique chemical structure, which includes a naphthalene ring, a methanol group, and various substituents such as chlorine, dimethylamino, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of substituents, and the final hydrobromide formation. Common synthetic routes may include:

    Step 1: Formation of the naphthalene ring through cyclization reactions.

    Step 2: Introduction of the methanol group via hydroxylation reactions.

    Step 3: Chlorination to introduce the chlorine substituent.

    Step 4: Dimethylamination to add the dimethylamino group.

    Step 5: Methoxylation to introduce the methoxy group.

    Step 6: Formation of the hydrobromide salt through reaction with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the naphthalene ring to form dihydronaphthalene derivatives.

    Substitution: Replacement of substituents such as chlorine with other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce dihydronaphthalene compounds.

Scientific Research Applications

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenemethanol: Lacks the additional substituents present in the target compound.

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol, chlorine, dimethylamino, and methoxy groups.

    6-Chloro-1-(dimethylamino)-5-methoxy-naphthalene: Similar substituents but lacks the methanol group.

Uniqueness

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is unique due to its combination of substituents, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

63766-12-1

Molecular Formula

C14H21BrClNO2

Molecular Weight

350.68 g/mol

IUPAC Name

[(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-hydroxymethyl]-dimethylazanium;bromide

InChI

InChI=1S/C14H20ClNO2.BrH/c1-16(2)14(17)11-6-4-5-10-9(11)7-8-12(15)13(10)18-3;/h7-8,11,14,17H,4-6H2,1-3H3;1H

InChI Key

PKFLRMGRLBJGHH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(C1CCCC2=C1C=CC(=C2OC)Cl)O.[Br-]

Origin of Product

United States

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